

Spectroscopic Characterization of 14-Bromo-1-tetradecanol: A Technical Guide

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Compound of Interest

Compound Name: 14-Bromo-1-tetradecanol

Cat. No.: B1271965

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the bifunctional molecule **14-Bromo-1-tetradecanol**. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from analogous structures, namely 1-tetradecanol and 1-bromotetradecane, to predict and interpret the characteristic spectroscopic features. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **14-Bromo-1-tetradecanol** based on the analysis of structurally related compounds.

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.64	Triplet	2H	HO-CH ₂ -
~3.40	Triplet	2H	Br-CH ₂ -
~1.85	Quintet	2H	Br-CH ₂ -CH ₂ -
~1.56	Quintet	2H	HO-CH ₂ -CH ₂ -
~1.25	Broad Singlet	20H	-(CH ₂) ₁₀ -
~1.5 (variable)	Singlet	1H	-OH

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~62.9	HO-CH ₂ -
~33.9	Br-CH ₂ -
~32.8	Br-CH ₂ -CH ₂ -
~32.7	HO-CH ₂ -CH ₂ -
~29.6 - ~29.3 (multiple peaks)	-(CH ₂) ₈ -
~28.7	Br-CH ₂ -CH ₂ -CH ₂ -
~28.1	HO-CH ₂ -CH ₂ -CH ₂ -
~25.7	-(CH ₂) ₂ -

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Broad, Strong	O-H stretch
~2920	Strong	C-H stretch (asymmetric)
~2850	Strong	C-H stretch (symmetric)
~1465	Medium	C-H bend (scissoring)
~1060	Medium	C-O stretch
~645	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
292/294	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
274/276	[M-H ₂ O] ⁺
213	[M-Br] ⁺
43, 57, 71, 85...	Alkyl chain fragmentation pattern

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **14-Bromo-1-tetradecanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **14-Bromo-1-tetradecanol** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz

- Pulse Program: Standard single pulse
- Acquisition Time: 2-3 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-32
- Spectral Width: -2 to 12 ppm
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz
 - Pulse Program: Proton-decoupled
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096
 - Spectral Width: -10 to 220 ppm
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm for ^1H and ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid **14-Bromo-1-tetradecanol** directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
 - Scan Range: 4000-400 cm^{-1}

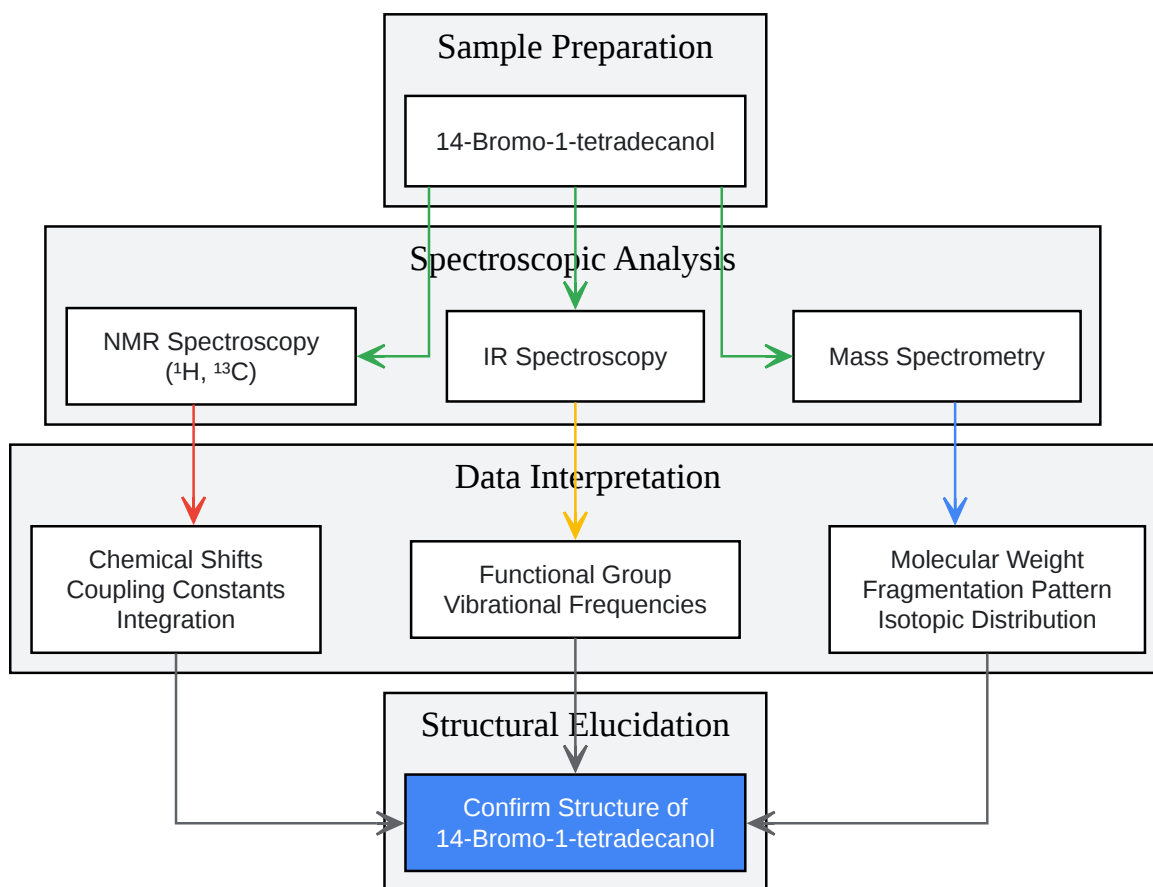
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32
- Data Processing: Perform a background scan of the empty ATR crystal before the sample scan. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **14-Bromo-1-tetradecanol** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization (Electron Ionization - EI):
 - Ionization Energy: 70 eV
- Mass Analysis:
 - Analyzer: Quadrupole or Time-of-Flight (TOF)
 - Mass Range: m/z 40-500
- Data Analysis: Identify the molecular ion peak, considering the characteristic isotopic pattern of bromine ([⁷⁹Br]:[⁸¹Br] ≈ 1:1). Analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **14-Bromo-1-tetradecanol**.



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Caption: Workflow for the spectroscopic characterization of **14-Bromo-1-tetradecanol**.

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